Superior Potency Against Ciprofloxacin/Levofloxacin-Resistant P. aeruginosa
In a rabbit model of keratitis caused by a ciprofloxacin/levofloxacin-resistant strain of Pseudomonas aeruginosa, besifloxacin demonstrated a significantly lower Minimum Inhibitory Concentration (MIC) compared to moxifloxacin and gatifloxacin, and superior in vivo bacterial clearance [1].
| Evidence Dimension | MIC (Minimum Inhibitory Concentration) and In Vivo Bacterial Load |
|---|---|
| Target Compound Data | MIC: 2 μg/mL; Significantly lower CFU recovered than comparators (P < 0.05) |
| Comparator Or Baseline | Gatifloxacin MIC: 16 μg/mL; Moxifloxacin MIC: 32 μg/mL |
| Quantified Difference | Besifloxacin MIC is 8-fold lower vs gatifloxacin and 16-fold lower vs moxifloxacin against this resistant strain. |
| Conditions | Rabbit model of keratitis infected with ciprofloxacin/levofloxacin-resistant P. aeruginosa. |
Why This Matters
This 8- to 16-fold potency advantage against a resistant strain directly translates to superior bacterial eradication in a relevant infection model, making besifloxacin a preferred selection when resistance to older fluoroquinolones is suspected.
- [1] Sanders ME, et al. Comparison of besifloxacin, gatifloxacin, and moxifloxacin against strains of pseudomonas aeruginosa with different quinolone susceptibility patterns in a rabbit model of keratitis. Cornea. 2011;30(1):83-90. doi:10.1097/ICO.0b013e3181e2f0f3. View Source
